

Application Notes: Vital Staining of Yeast with Basic Red 18:1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic red 18:1

Cat. No.: B15554426

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Introduction

Vital staining is a critical technique for assessing the viability of yeast cells, a key parameter in various research and industrial applications, including drug development, fermentation, and molecular biology. **Basic Red 18:1** is a cationic monoazo dye that exhibits a strong affinity for anionic molecules.^[1] This characteristic makes it a potential candidate for vital staining, as it can differentiate between viable and non-viable yeast cells based on membrane integrity. While traditionally used in histology for staining basophilic structures like the nucleus and ribosomes, its application as a yeast vital stain is an area of active investigation.^[1]

The principle behind using **Basic Red 18:1** as a vital stain lies in the differential permeability of the cell membrane. It is hypothesized that viable yeast cells with intact membranes will exclude the dye, while non-viable cells with compromised membranes will allow the dye to enter and bind to intracellular anionic components, resulting in a distinct red coloration.

Principle of Staining

Basic Red 18:1 is a cationic dye, meaning it carries a positive charge. This positive charge facilitates an electrostatic interaction with negatively charged (anionic) components within the cell.^[1] In eukaryotic cells, abundant anionic molecules include nucleic acids (DNA and RNA) found in the nucleus and ribosomes.^[1]

- **Viable Cells:** Healthy yeast cells maintain an intact cell membrane, which acts as a selective barrier, preventing the entry of charged molecules like **Basic Red 18:1**.
- **Non-Viable Cells:** In dead or dying cells, the cell membrane loses its integrity, becoming permeable. This allows **Basic Red 18:1** to penetrate the cell and bind to the negatively charged nucleic acids and other macromolecules, staining the cell's interior red.

This mechanism is similar to other common vital stains like propidium iodide and trypan blue, which are also excluded by live cells.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following table summarizes key properties of **Basic Red 18:1** relevant to its use as a staining agent. Please note that specific concentrations and incubation times for optimal yeast vital staining may require empirical determination.

Property	Value	Reference
C.I. Name	BASIC RED 18:1	[1]
CAS No.	42373-04-6	[1]
Molecular Formula	C19H17ClN4S	[1]
Molecular Weight	368.98 g/mol	[1]
Color	Red	[1]
Solubility in Water (at 60°C)	30 g/L	[1]
Absorption Maximum (λ_{max})	540–550 nm (in aqueous solution)	[1]

Experimental Protocol: Proposed Method for Vital Staining of Yeast

This protocol is a general guideline and may require optimization for specific yeast strains and experimental conditions.

Materials:

- **Basic Red 18:1** dye
- Yeast culture
- Phosphate-buffered saline (PBS) or other suitable buffer
- Distilled water
- Microcentrifuge
- Microcentrifuge tubes
- Microscope slides and coverslips
- Light microscope

Reagent Preparation:

- Stock Staining Solution (1% w/v): Dissolve 1 gram of **Basic Red 18:1** in 100 mL of distilled water. Gentle heating may be necessary to fully dissolve the dye.[\[1\]](#)
- Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water.

Staining Procedure:

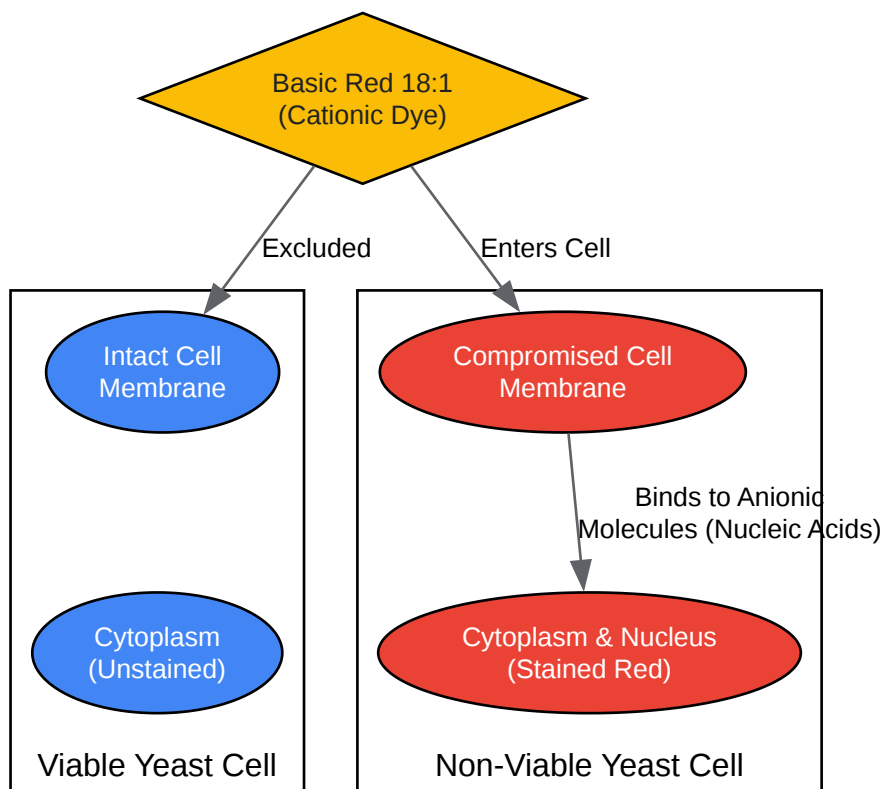
- Harvest yeast cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
- Wash the cell pellet once with PBS to remove any residual growth medium.
- Resuspend the yeast pellet in PBS to an appropriate cell density (e.g., 10^6 to 10^7 cells/mL).
- To 100 μ L of the yeast cell suspension, add 1-10 μ L of the 0.1% working staining solution. The optimal concentration should be determined empirically.

- Incubate the mixture at room temperature for 5-15 minutes, protected from light. Incubation time may need to be optimized.
- (Optional) Pellet the cells by centrifugation and resuspend in fresh PBS to wash away excess dye.
- Place a small drop of the stained cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

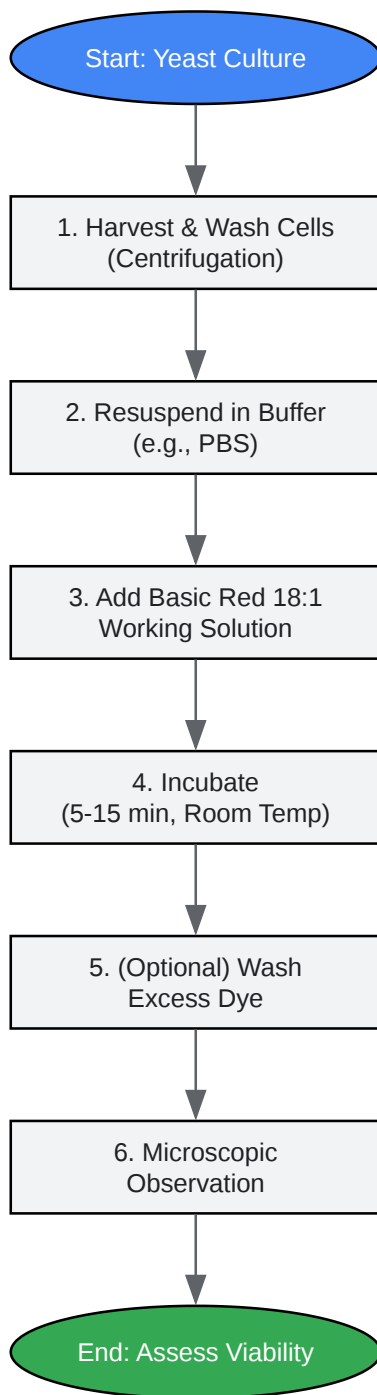
Expected Results:

- Viable cells: Should appear unstained or very pale pink as they exclude the dye.
- Non-viable cells: Should exhibit a distinct red to dark red coloration due to the intracellular accumulation of the dye.

Diagrams



Staining Mechanism of Basic Red 18:1 in Yeast



Experimental Workflow for Yeast Vital Staining

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- To cite this document: BenchChem. [Application Notes: Vital Staining of Yeast with Basic Red 18:1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554426#protocol-for-vital-staining-of-yeast-with-basic-red-18-1]

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